molecular formula C19H14FN7O2 B11338463 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11338463
M. Wt: 391.4 g/mol
InChI Key: DACUJKWSTFCTBJ-UHFFFAOYSA-N
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Description

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound that features a unique tricyclic structure with multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including nitration, reduction, cyclization, and functional group modifications. The reaction conditions may vary, but common conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro groups (if present in intermediates) or other reducible functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors. The presence of fluorine and methoxy groups can enhance the compound’s bioactivity and metabolic stability.

Industry

In the materials science industry, such compounds may be used in the development of advanced materials, including polymers and nanomaterials, due to their unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H14FN7O2

Molecular Weight

391.4 g/mol

IUPAC Name

8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14FN7O2/c1-29-11-6-4-5-10(9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-7-2-3-8-13(12)20/h2-9,17H,1H3,(H,23,28)(H,21,24,26)

InChI Key

DACUJKWSTFCTBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5F

Origin of Product

United States

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